4-Hydroxy-2,5-dimethylbenzonitrile

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

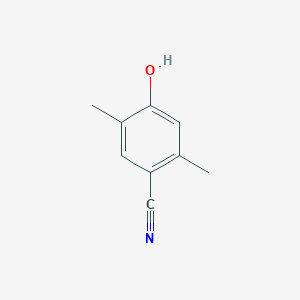

Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-2,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCLRFNSBZRROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626958 | |

| Record name | 4-Hydroxy-2,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85223-94-5 | |

| Record name | 4-Hydroxy-2,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethyl-4-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-2,5-dimethylbenzonitrile (CAS 85223-94-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding 4-Hydroxy-2,5-dimethylbenzonitrile (CAS No. 85223-94-5). This document compiles available physicochemical properties, outlines plausible synthetic routes, and details generalized experimental protocols for its characterization. Due to the limited publicly available data for this specific isomer, this guide also presents general methodologies for key experiments and discusses potential biological activities based on structurally related compounds. All quantitative data found in the literature is summarized, and logical workflows for synthesis and analysis are presented visually using the DOT language. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.

Core Physicochemical Properties

This compound is a substituted aromatic compound. While extensive experimental data for this specific isomer is scarce in the literature, its basic properties have been identified. It is crucial to distinguish this compound from its more commonly documented isomer, 4-Hydroxy-3,5-dimethylbenzonitrile (CAS No. 4198-90-7).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| CAS Number | 85223-94-5 | |

| Molecular Formula | C₉H₉NO | |

| Molecular Weight | 147.17 g/mol | |

| IUPAC Name | This compound | |

| Appearance | White to beige crystalline powder | Inferred from related compounds. |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[1] |

Spectroscopic Profile

Table 2: Spectroscopic Data Summary

| Technique | Expected Peaks/Signals | Source/Notes |

| ¹H NMR | Aromatic protons, two distinct methyl singlets, and a hydroxyl proton singlet. | A spectrum image is available in the literature, but peak assignments and coupling constants are not provided.[2] |

| ¹³C NMR | Aromatic carbons, two methyl carbons, a nitrile carbon, and a carbon bearing the hydroxyl group. | No experimental data found. |

| FTIR | Characteristic peaks for O-H stretching (broad), C-H stretching (aromatic and aliphatic), C≡N stretching, and C=C stretching (aromatic). | An FTIR spectrum image is available, but a detailed peak list is not provided.[3] |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight. | No experimental data found. |

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following sections provide detailed, generalized methodologies for its synthesis and characterization.

Synthesis Methodologies

Two plausible synthetic routes are the Sandmeyer reaction starting from 4-amino-2,5-dimethylphenol and the palladium-catalyzed cyanation of 4-bromo-2,5-dimethylphenol.

Protocol 1: Synthesis via Sandmeyer Reaction (Hypothetical)

This protocol describes a general procedure for the conversion of an arylamine to an aryl nitrile.

-

Diazotization:

-

Dissolve 4-amino-2,5-dimethylphenol (1 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Protocol 2: Synthesis via Palladium-Catalyzed Cyanation (Representative)

This protocol is based on general methods for the palladium-catalyzed cyanation of aryl bromides.[4]

-

Reaction Setup:

-

To a flame-dried reaction vessel, add 4-bromo-2,5-dimethylphenol (1 equivalent), zinc cyanide (0.6 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a suitable solvent like dimethylformamide (DMF).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

-

Reaction Execution:

-

Heat the reaction mixture to a temperature of 80-120 °C under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

-

Filter the mixture to remove insoluble salts.

-

Wash the filtrate with aqueous ammonia and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

-

Characterization Protocols

Protocol 3: Melting Point Determination

-

Finely powder a small amount of the crystalline sample.[5]

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[6]

-

Place the capillary tube in a melting point apparatus.[7]

-

Heat the sample rapidly to determine an approximate melting range, then allow the apparatus to cool.

-

Using a fresh sample, heat at a rate of 1-2 °C per minute near the approximate melting point.[6]

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol 4: Solubility Determination

-

Place approximately 10-20 mg of the solid sample into a test tube.[8]

-

Add 1 mL of the desired solvent (e.g., water, ethanol, dichloromethane, hexane) in portions, agitating the mixture after each addition.[9]

-

Observe whether the solid dissolves completely.

-

If the compound is insoluble in water, test its solubility in 5% aqueous NaOH and 5% aqueous HCl to assess for acidic or basic functional groups.[10]

Protocol 5: NMR Spectroscopy

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum, on a suitable NMR spectrometer.[11]

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[12]

Protocol 6: FTIR Spectroscopy

-

Prepare the solid sample, for example, by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[13][14]

-

For a KBr pellet, mix a small amount of the finely ground sample with dry KBr powder and press into a transparent disk.[14]

-

For ATR, place a small amount of the solid sample directly onto the ATR crystal and ensure good contact.[15]

-

Acquire the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[16]

Protocol 7: Mass Spectrometry

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionize the sample using an appropriate method, such as electron impact (EI) or electrospray ionization (ESI).[17]

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).[18]

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Biological Activity and Potential Applications

There is no specific biological activity reported in the literature for this compound. However, the benzonitrile scaffold and phenolic hydroxyl group are present in many biologically active molecules. Substituted benzonitriles have been investigated for a range of activities, including anti-inflammatory and antimicrobial properties.

Protocol 8: General In Vitro Anti-inflammatory Assay (COX Enzyme Inhibition)

This protocol provides a general method for assessing the potential of a compound to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation.[19]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the COX enzyme (COX-1 or COX-2), a chromogenic substrate, and various concentrations of the test compound.

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the change in absorbance over time using a microplate reader.

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol 9: General Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a common method for determining the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[20]

-

Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.[21]

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours).

-

Determine the MIC by visually assessing the lowest concentration of the compound that completely inhibits microbial growth.[22]

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and a hypothetical signaling pathway relevant to the study of this compound.

Caption: A generalized workflow for the synthesis of this compound via the Sandmeyer reaction.

Caption: A logical workflow for the characterization of this compound.

Caption: A hypothetical anti-inflammatory signaling pathway showing potential inhibition by the title compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 3. quora.com [quora.com]

- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. books.rsc.org [books.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. eng.uc.edu [eng.uc.edu]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. jascoinc.com [jascoinc.com]

- 16. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 17. Mass Spectrometry [www2.chemistry.msu.edu]

- 18. How to Read a Simple Mass Spectrum : 7 Steps - Instructables [instructables.com]

- 19. youtube.com [youtube.com]

- 20. UpToDate 2018 [doctorabad.com]

- 21. apec.org [apec.org]

- 22. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

"4-Hydroxy-2,5-dimethylbenzonitrile" molecular weight and formula

An In-depth Technical Guide on 4-Hydroxy-2,5-dimethylbenzonitrile

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide provides core information on this compound, a molecule of interest in various research and development applications.

Physicochemical Data

The essential physicochemical properties of this compound are summarized below. These data are critical for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| CAS Number | 85223-94-5 | [1][3] |

Molecular Structure

The structural arrangement of atoms within this compound is a key determinant of its chemical reactivity and biological activity. The diagram below illustrates the connectivity of the atoms in the molecule.

Caption: Molecular structure of this compound.

This technical guide provides a summary of the molecular weight and formula for this compound based on publicly available data. For experimental applications, it is recommended to consult a comprehensive safety data sheet (SDS) and validated analytical data.

References

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2,5-dimethylbenzonitrile from 2,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 4-hydroxy-2,5-dimethylbenzonitrile, a valuable intermediate in medicinal chemistry and drug development, starting from the readily available precursor, 2,5-dimethylphenol. This document details two primary synthetic pathways, including experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in a laboratory setting.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile moiety, allows for diverse chemical modifications. This guide outlines two effective multi-step synthetic strategies for its preparation from 2,5-dimethylphenol: a formylation-based route and a halogenation-cyanation pathway.

Synthetic Pathways

Two principal routes for the synthesis of this compound from 2,5-dimethylphenol have been identified and are detailed below.

Route 1: Formylation via Reimer-Tiemann Reaction and Subsequent Conversion to Nitrile

This pathway involves the initial ortho- and para-formylation of 2,5-dimethylphenol to yield 4-hydroxy-2,5-dimethylbenzaldehyde, which is then converted to the target nitrile.

Route 2: Halogenation Followed by Cyanation

This alternative route proceeds through the initial halogenation of 2,5-dimethylphenol at the 4-position, followed by a nucleophilic substitution with a cyanide source to introduce the nitrile functionality. Iodination is a particularly effective initial step.

Experimental Protocols

The following sections provide detailed experimental procedures for each synthetic route.

Route 1: Formylation and Conversion

Step 1: Synthesis of 4-Hydroxy-2,5-dimethylbenzaldehyde via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction introduces a formyl group onto the phenolic ring using chloroform in a basic solution. While typically ortho-directing, para-substitution can be achieved.

| Parameter | Value |

| Reactants | 2,5-Dimethylphenol, Chloroform, Sodium Hydroxide |

| Solvent | Water, Ethanol (optional) |

| Temperature | 60-70 °C |

| Reaction Time | 2-4 hours |

| Work-up | Acidification, Extraction |

| Expected Yield | Moderate to Good (product mixture may require purification) |

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,5-dimethylphenol (1.0 eq) in an aqueous solution of sodium hydroxide (4.0 eq).

-

Heat the mixture to 60-70 °C with vigorous stirring.

-

Add chloroform (1.5 eq) dropwise over 1 hour, maintaining the temperature.

-

After the addition is complete, continue stirring at 60-70 °C for an additional 2-3 hours.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to pH 5-6.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate 4-hydroxy-2,5-dimethylbenzaldehyde.

Step 2: Conversion of 4-Hydroxy-2,5-dimethylbenzaldehyde to this compound

This conversion is typically achieved in two steps: formation of an oxime followed by dehydration.

| Parameter | Value |

| Reactants | 4-Hydroxy-2,5-dimethylbenzaldehyde, Hydroxylamine Hydrochloride, Sodium Acetate or Pyridine |

| Solvent | Ethanol, Water |

| Temperature | Reflux |

| Reaction Time | 1-2 hours (Oximation) |

| Dehydrating Agent | Acetic Anhydride, Thionyl Chloride, or other suitable reagents |

| Expected Yield | Good to Excellent |

Protocol:

-

Oximation: Dissolve 4-hydroxy-2,5-dimethylbenzaldehyde (1.0 eq) in ethanol. Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water. Reflux the mixture for 1-2 hours. Monitor the reaction by TLC. Upon completion, cool the mixture and add cold water to precipitate the oxime. Filter and dry the solid.

-

Dehydration: To the crude 4-hydroxy-2,5-dimethylbenzaldoxime, add an excess of a dehydrating agent such as acetic anhydride. Heat the mixture gently until the reaction is complete (monitored by TLC). Cool the reaction mixture and pour it into ice water. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain this compound. Purify by recrystallization or column chromatography.

Route 2: Iodination and Cyanation

Step 1: Synthesis of 4-Iodo-2,5-dimethylphenol

Direct iodination of 2,5-dimethylphenol at the para-position can be achieved using an iodine source.

| Parameter | Value |

| Reactants | 2,5-Dimethylphenol, Iodine, N-Iodosuccinimide (NIS) or other iodine source |

| Solvent | Acetonitrile, Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Work-up | Quenching, Extraction |

| Expected Yield | Good to Excellent |

Protocol:

-

Dissolve 2,5-dimethylphenol (1.0 eq) in a suitable solvent such as acetonitrile.

-

Add N-Iodosuccinimide (1.1 eq) in portions at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-iodo-2,5-dimethylphenol.

Step 2: Synthesis of this compound via Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a classic method for the cyanation of aryl halides using copper(I) cyanide.

| Parameter | Value |

| Reactants | 4-Iodo-2,5-dimethylphenol, Copper(I) Cyanide (CuCN) |

| Solvent | DMF, NMP, or Pyridine |

| Temperature | 150-200 °C |

| Reaction Time | 4-8 hours |

| Work-up | Quenching with base, Extraction |

| Expected Yield | Moderate to Good |

Protocol:

-

In a flask equipped with a reflux condenser, combine 4-iodo-2,5-dimethylphenol (1.0 eq) and copper(I) cyanide (1.5 eq) in a high-boiling polar solvent such as DMF.

-

Heat the reaction mixture to 150-200 °C and maintain for 4-8 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and quench by pouring it into an aqueous solution of sodium hydroxide or ammonia to complex the copper salts.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Product Characterization Data

The following table summarizes the key spectroscopic data for the final product, this compound.

| Spectroscopic Data | This compound |

| ¹H NMR | Spectral data available, confirming the aromatic protons and methyl groups.[1] |

| ¹³C NMR | Expected signals for aromatic carbons, methyl carbons, and the nitrile carbon. |

| FTIR (cm⁻¹) | Characteristic peaks for O-H stretching (around 3300-3500), C≡N stretching (around 2220-2240), and aromatic C-H and C=C vibrations.[2] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 147.17 g/mol . |

Conclusion

This technical guide has detailed two viable synthetic pathways for the preparation of this compound from 2,5-dimethylphenol. Both the formylation-based route and the halogenation-cyanation route offer practical approaches for laboratory-scale synthesis. The choice of route may depend on the availability of reagents, desired purity, and scalability considerations. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Spectroscopic Profile of 4-Hydroxy-2,5-dimethylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Hydroxy-2,5-dimethylbenzonitrile (CAS No. 85223-94-5). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is pivotal for the unambiguous identification, characterization, and quality control of this important chemical entity in research and development settings.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₉NO, with a molecular weight of 147.17 g/mol .[1][2] The spectroscopic data presented below has been compiled from various sources to provide a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the aromatic protons, the methyl groups, and the hydroxyl proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | Aromatic CH |

| Data not available | - | - | Aromatic CH |

| Data not available | - | - | -CH₃ |

| Data not available | - | - | -CH₃ |

| Data not available | - | - | -OH |

A representative ¹H NMR spectrum is available in the literature, however, specific peak assignments, multiplicities, and coupling constants were not explicitly provided in the available search results. A visual representation of the spectrum can be found in the publication "Synthesis and Characterization of PPV Monomer for Subsequent Electropolymerization".[3]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum is essential for identifying the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Quaternary C-OH |

| Data not available | Quaternary C-CN |

| Data not available | Quaternary C-CH₃ |

| Data not available | Quaternary C-CH₃ |

| Data not available | Aromatic CH |

| Data not available | Aromatic CH |

| Data not available | -CN |

| Data not available | -CH₃ |

| Data not available | -CH₃ |

Explicit experimental ¹³C NMR data for this compound was not found in the performed search.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Broad band | Strong | O-H stretch (hydroxyl group) |

| Sharp band | Medium-Strong | C≡N stretch (nitrile group) |

| Multiple bands | Medium-Weak | C-H stretch (aromatic and methyl) |

| Multiple bands | Medium-Strong | C=C stretch (aromatic ring) |

| Bands in fingerprint region | - | C-O stretch, C-H bending |

A representative FTIR spectrum is available in the publication "Synthesis and Characterization of PPV Monomer for Subsequent Electropolymerization". Specific peak positions and intensities would be obtained by analyzing this spectrum directly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 147.17 (calculated) | [M]⁺ (Molecular Ion) |

| Data not available | Fragment ions |

Experimental mass spectrometry data detailing the fragmentation pattern for this compound was not found in the performed search.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the solid this compound sample is accurately weighed.

-

The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

-

The tube is capped and gently agitated to ensure complete dissolution and homogeneity.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Nuclei: ¹H and ¹³C nuclei are observed.

-

Pulse Program: Standard single-pulse experiments are used for both ¹H and ¹³C acquisitions. For ¹³C, a proton-decoupled sequence is typically employed.

-

Acquisition Parameters:

-

Number of Scans: 8-16 for ¹H, 128 or more for ¹³C, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: Appropriately set to cover the expected chemical shift range for aromatic and aliphatic protons/carbons.

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

-

The ATR crystal (e.g., diamond or germanium) of the FTIR spectrometer is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

-

A small amount of the solid this compound is placed directly onto the center of the ATR crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Scan: The pressure arm is lowered to ensure good contact between the sample and the crystal. The sample spectrum is then recorded.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS) (Electron Ionization - EI)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

The solution is then further diluted to a final concentration of around 1-10 µg/mL.

-

Any particulate matter is removed by filtration through a syringe filter.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector analyzer.

-

Mass Range: A scan range of m/z 40-400 is typically used to detect the molecular ion and key fragments.

-

Data Acquisition: The instrument is tuned and calibrated using a known standard. The sample is introduced, and the mass spectrum is recorded.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: General Workflow for Spectroscopic Analysis.

References

The Synthetic Versatility of 4-Hydroxy-2,5-dimethylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2,5-dimethylbenzonitrile is a versatile bifunctional aromatic compound that serves as a valuable building block in organic synthesis. Its unique structure, featuring a nucleophilic hydroxyl group and an electrophilic cyano group on a substituted benzene ring, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of its synthesis, characterization, and demonstrated applications, particularly in the field of polymer chemistry. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in research and development.

Introduction

Substituted benzonitriles are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The nitrile functionality can be readily converted into other important groups such as amines, carboxylic acids, and tetrazoles, while the aromatic ring can be further functionalized. This compound, in particular, offers two distinct reactive sites: the phenolic hydroxyl group, which can undergo O-alkylation, esterification, and other related reactions, and the nitrile group, which can participate in various cycloadditions and reductions. This guide focuses on the synthesis of this building block and its application in the preparation of a monomer for poly(p-phenylenevinylene) (PPV), a conductive polymer with significant interest in materials science.

Synthesis of this compound

The preparation of this compound is typically achieved through a two-step process commencing from 2,5-dimethylphenol. The synthetic route involves an initial iodination of the phenol followed by a cyanation reaction.[1][2]

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Quantitative Data for Synthesis

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Melting Point (°C) |

| 1 | Iodination | 2,5-Dimethylphenol | 4-Iodo-2,5-dimethylphenol | NaI, NaOH, NaOCl | 75 | 90 |

| 2 | Cyanation | 4-Iodo-2,5-dimethylphenol | This compound | CuCN, DMF | ~70 (estimated) | 110 |

Note: The yield for the cyanation step is not explicitly stated in the source material but is estimated based on typical Rosenmund-von Braun reactions.

Experimental Protocols

Step 1: Synthesis of 4-Iodo-2,5-dimethylphenol [2]

-

In a three-necked flask, dissolve 0.02 moles of 2,5-dimethylphenol, an equivalent amount of sodium iodide, and sodium hydroxide in 50 mL of methanol.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add 37.5 mL of a 4% w/w sodium hypochlorite solution via a dropping funnel, ensuring the temperature does not exceed 4 °C.

-

Stir the mixture for an additional two hours at a temperature between 0 and 2 °C.

-

To purify the product, treat the solution with 40 mL of a 10% aqueous sodium thiosulfate solution.

-

Adjust the pH to 7.0 using a 10% hydrochloric acid solution.

-

If crystallization does not occur, extract the product with 50 mL of chloroform.

-

Dry the organic phase with anhydrous calcium carbonate, filter, and remove the solvent under reduced pressure.

-

The resulting product, 4-iodo-2,5-dimethylphenol, should have a melting point of approximately 90 °C and a yield of around 75%.[2]

Step 2: Synthesis of this compound [2]

-

Dissolve 0.02 moles of 4-iodo-2,5-dimethylphenol in 20 mL of N,N-dimethylformamide (DMF) and place it in a dropping funnel.

-

In a three-way flask, dissolve an equivalent molar amount plus a 10% excess of copper cyanide in 20 mL of DMF.

-

Set up the apparatus for reflux and heat the copper cyanide solution.

-

Slowly add the solution of 4-iodo-2,5-dimethylphenol from the dropping funnel.

-

After the addition is complete, continue to reflux the mixture for 6 hours.

-

Allow the solution to cool to room temperature and then add 40 mL of a saturated solution of ethylenediaminetetraacetic acid (EDTA).

-

Stir the mixture for 24 hours.

-

Cool the solution to promote crystallization, then filter the product.

-

The final product, this compound, has a theoretical melting point of 110 °C.[1]

Application as a Building Block: Synthesis of a PPV Monomer

A primary application of this compound is in the synthesis of monomers for conducting polymers.[1] The hydroxyl group can be alkylated to introduce a flexible side chain, which can improve the solubility and processability of the final polymer.

Reaction Scheme: Alkylation

Caption: Alkylation of this compound.

Quantitative Data for Alkylation

| Reaction | Starting Material | Reagents | Product | Yield (%) |

| Alkylation | This compound | 6-Chlorohexan-1-ol, KOH, Tetrabutylammonium bromide | 4-[(6-Hydroxyhexyl)oxy]-2,5-dimethylbenzonitrile | ~30 |

Experimental Protocol: Synthesis of 4-[(6-Hydroxyhexyl)oxy]-2,5-dimethylbenzonitrile[2]

-

In a flask, prepare a solution of 0.01 moles of this compound, 0.015 moles of potassium hydroxide, and 0.00105 moles of tetrabutylammonium bromide in 20 mL of distilled water.

-

Stir the solution at room temperature for 15 minutes.

-

Slowly add 0.01 moles of 6-chlorohexan-1-ol to the mixture.

-

Reflux the reaction mixture with stirring for 22 hours.

-

After cooling, transfer the mixture to a separatory funnel.

-

Separate the organic phase and wash it sequentially with 20 mL of 10% hydrochloric acid, 20 mL of distilled water, and 10 mL of a 5% aqueous sodium hydroxide solution.

-

Perform a final wash with 20 mL of distilled water.

-

The product, 4-[(6-hydroxyhexyl)oxy]-2,5-dimethylbenzonitrile, is obtained with a yield of approximately 30%.[2]

Characterization Data

The structural integrity of this compound and its derivatives is confirmed through various spectroscopic techniques.

| Technique | Compound | Key Observations |

| FTIR | This compound | O-H stretching, C≡N stretching, and aromatic C-H and C=C bending vibrations are expected.[1][3] |

| ¹H NMR | This compound | Signals corresponding to the aromatic protons, the methyl groups, and the hydroxyl proton are observed.[1] |

| ¹³C NMR | This compound | Resonances for the aromatic carbons, methyl carbons, and the nitrile carbon are expected.[1] |

| GC-MS | This compound | Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.[1] |

Potential Applications in Drug Development

While the primary documented use of this compound is in materials science, its structural motifs are of interest in medicinal chemistry. The benzonitrile scaffold is present in numerous bioactive molecules. The hydroxyl group provides a handle for introducing pharmacologically relevant moieties through ether or ester linkages, potentially modulating properties such as solubility, lipophilicity, and metabolic stability. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups known to interact with biological targets. Further research into the derivatization of this compound could lead to the discovery of novel therapeutic agents.

Conclusion

This compound is a readily accessible and highly functionalized building block with demonstrated utility in organic synthesis, particularly in the preparation of monomers for advanced polymeric materials. The detailed synthetic protocols and characterization data provided in this guide serve as a valuable resource for researchers aiming to utilize this compound in their synthetic endeavors. Its potential for derivatization at both the hydroxyl and nitrile functionalities suggests that its applications can extend beyond materials science into areas such as medicinal chemistry, warranting further exploration.

References

"4-Hydroxy-2,5-dimethylbenzonitrile" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-2,5-dimethylbenzonitrile (CAS No. 85223-94-5), a substituted aromatic nitrile. The document details its chemical structure, physicochemical properties, and key synthetic methodologies. It is intended to serve as a valuable resource for professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Chemical Structure and IUPAC Name

The core structure of this compound consists of a benzene ring substituted with a hydroxyl (-OH) group, a cyano (-C≡N) group, and two methyl (-CH₃) groups at positions 2 and 5 relative to the cyano group.

IUPAC Name: this compound[1]

SMILES: CC1=CC(=C(C=C1O)C)C#N[1]

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

This section summarizes the key physicochemical properties of this compound. The data is compiled from various chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.17 g/mol | [2] |

| CAS Registry Number | 85223-94-5 | [2] |

| InChIKey | DGCLRFNSBZRROX-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 2.0 | [1] |

| Appearance | Solid (form not specified) | |

| Storage | Sealed in dry, room temperature | [2] |

Experimental Protocols

The synthesis of this compound can be achieved from 2,5-dimethylphenol through a two-step process involving iodination and subsequent cyanation.[3][4]

Logical Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and analysis of the compound.

Protocol 1: Synthesis via Iodination and Cyanation

This protocol is a representative method based on the synthetic pathway described in the literature.[3][4]

Step A: Iodination of 2,5-Dimethylphenol

-

Materials: 2,5-Dimethylphenol, Iodine (I₂), Potassium Iodide (KI), Sodium Hydroxide (NaOH), Sodium Thiosulfate (Na₂S₂O₃), Hydrochloric Acid (HCl), Diethyl Ether.

-

Procedure:

-

Dissolve 2,5-dimethylphenol in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add a solution of iodine and potassium iodide in water to the reaction mixture with constant stirring.

-

Allow the reaction to proceed until completion (monitor by TLC).

-

Quench the excess iodine with a solution of sodium thiosulfate.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the crude 4-iodo-2,5-dimethylphenol, wash with water, and dry.

-

Purify the product by recrystallization or column chromatography.

-

Step B: Cyanation of 4-Iodo-2,5-dimethylphenol

-

Materials: 4-Iodo-2,5-dimethylphenol, Copper(I) Cyanide (CuCN), a suitable high-boiling solvent (e.g., DMF or NMP).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 4-iodo-2,5-dimethylphenol and copper(I) cyanide in the solvent.

-

Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Protocol 2: Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods.[3][4]

A. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or analyze as a neat solid using an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Peaks:

-

A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the phenolic group.

-

A sharp, medium-intensity absorption band around 2230-2210 cm⁻¹ due to the C≡N (nitrile) stretching vibration.

-

C-H stretching vibrations from the methyl groups and aromatic ring just above 3000 cm⁻¹.

-

C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region.

-

B. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

Data Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Signals:

-

A singlet for the phenolic proton (-OH), with its chemical shift being concentration-dependent and potentially broad.

-

Two singlets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.

-

Two distinct singlets in the aliphatic region (typically δ 2.0-2.5 ppm), each integrating to 3 protons, corresponding to the two non-equivalent methyl groups attached to the benzene ring.

-

References

An In-depth Technical Guide to 4-Hydroxy-2,5-dimethylbenzonitrile: From Discovery to Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-2,5-dimethylbenzonitrile (CAS No. 85223-94-5), a key chemical intermediate in contemporary organic synthesis and medicinal chemistry. This document details its discovery and history, physicochemical and spectroscopic properties, and established synthetic methodologies. A significant focus is placed on its critical role as a structural scaffold in the development of antiviral therapeutics, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. Detailed experimental protocols for its synthesis and a visualization of the downstream mechanism of action of its derivatives are provided to support ongoing research and development efforts.

Discovery and History

The first documented synthesis of this compound, also known by its alternative names 3,5-Dimethyl-4-hydroxybenzonitrile and 4-Cyano-2,6-dimethylphenol, appeared in the scientific literature in 1957. The work, published by Hans-Joachim Bielig, was featured in the prominent German chemistry journal, Justus Liebigs Annalen der Chemie. While the initial publication focused on the chemical synthesis and characterization of the compound, its significance has grown substantially over the decades, primarily due to its utility as a versatile building block in the synthesis of complex organic molecules. Its unique combination of a reactive nitrile group and a phenolic hydroxyl group on a substituted benzene ring makes it an important precursor in various chemical transformations.

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white crystalline powder.[1] Its core physicochemical properties are summarized in the table below, providing essential data for its application in chemical reactions and for predicting its behavior in various solvent systems.

| Property | Value | Reference |

| CAS Number | 85223-94-5 | [2] |

| Molecular Formula | C₉H₉NO | [3] |

| Molecular Weight | 147.17 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 105 °C or 123-127 °C | [4] |

| Purity | Typically ≥97% | [1] |

Spectroscopic data is critical for the identification and characterization of this compound. Key spectroscopic information is summarized in the following table.

| Spectroscopic Data | Description |

| FTIR | The Fourier-Transform Infrared spectrum shows characteristic peaks for the hydroxyl (-OH) and nitrile (-C≡N) functional groups. |

| NMR | Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure. |

| LC-MS | Liquid Chromatography-Mass Spectrometry is used to determine the purity of the compound and confirm its molecular weight by measuring the mass-to-charge ratio of the molecular ion. |

Experimental Protocols

The synthesis of this compound can be achieved through several routes. Below are two detailed and established experimental protocols.

One-Pot Synthesis from 3,5-dimethyl-4-hydroxybenzaldehyde

This method involves the conversion of the corresponding aldehyde to the nitrile in a single reaction vessel via an oxime intermediate.

Workflow for One-Pot Synthesis

Caption: Workflow for the one-pot synthesis of this compound.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 110-130 °C) for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Extraction: Pour the reaction mixture into water and extract the product with an appropriate organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Palladium-Catalyzed Cyanation of 4-bromo-2,6-dimethylphenol

This protocol describes a cross-coupling reaction to introduce the nitrile group.

Workflow for Palladium-Catalyzed Cyanation

References

Potential Research Applications of 4-Hydroxy-2,5-dimethylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2,5-dimethylbenzonitrile, also identified by its synonyms 3,5-Dimethyl-4-hydroxybenzonitrile and 4-Cyano-2,6-dimethylphenol, is a versatile aromatic compound with significant potential in various research and development sectors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, its promising applications as a key intermediate in the development of novel antiviral agents and as a potential herbicide. Detailed experimental protocols for evaluating its biological activity in these contexts are provided, alongside a discussion of the underlying mechanisms of action. While quantitative biological data for this specific compound is not extensively available in public literature, data from structurally similar molecules strongly support its potential in these fields.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol . A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 3,5-Dimethyl-4-hydroxybenzonitrile, 4-Cyano-2,6-dimethylphenol | |

| CAS Number | 85223-94-5 | |

| Appearance | Solid | |

| Purity | Typically ≥97% |

Synthesis

A common laboratory-scale synthesis of this compound involves the reaction of 2,5-dimethylphenol. An iodine atom is introduced into the aromatic ring, which is subsequently substituted by a cyano group.

A generalized workflow for the synthesis of this compound.

Potential Research Applications

The chemical structure of this compound, featuring a phenolic hydroxyl group and a nitrile moiety on a substituted benzene ring, makes it a valuable scaffold for two primary areas of research: antiviral drug discovery and herbicide development.

Antiviral Drug Development: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

This compound serves as a key building block in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1. NNRTIs are a critical component of highly active antiretroviral therapy (HAART). They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of the viral RNA genome into DNA, a crucial step in the viral replication cycle.

The general structure of many potent NNRTIs consists of a central core with two "wings". This compound can be elaborated to form one of these critical wings, contributing to the overall binding affinity and efficacy of the final drug candidate.

Inhibition of HIV-1 reverse transcription by NNRTIs.

Table 2: Antiviral Activity of Representative NNRTIs

| Compound Class | Target | Assay System | IC50 / EC50 (nM) |

|---|---|---|---|

| Diarylpyrimidine Derivatives | HIV-1 RT | Cell-based | 1 - 10 |

| Indole-based NNRTIs | HIV-1 RT | Enzymatic | 5 - 50 |

| Derivatives of this compound | HIV-1 RT | Cell-based/Enzymatic | Data not available |

Herbicide Development: Photosystem II (PSII) Inhibition

Derivatives of 4-hydroxybenzonitrile are known to exhibit herbicidal activity by inhibiting Photosystem II (PSII) in the photosynthetic electron transport chain of plants. These compounds act by competing with plastoquinone for the QB binding site on the D1 protein of the PSII reaction center. This blockage of electron flow leads to the production of reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, plant death. The 3,5-disubstitution pattern, as seen in this compound, is often associated with potent PSII inhibitory activity.

Mechanism of Photosystem II inhibition by benzonitrile herbicides.

Direct quantitative data for the herbicidal activity of this compound is not available in the surveyed literature. However, studies on structurally similar 3,5-disubstituted-4-hydroxybenzonitrile derivatives have demonstrated significant Photosystem II inhibitory activity. Table 3 presents IC50 values for some of these related compounds, suggesting the potential of the target molecule as a herbicide.

Table 3: Photosystem II Inhibitory Activity of Related Benzonitrile Derivatives

| Compound | Plant Species | IC50 (µM) |

|---|---|---|

| 3,5-Diiodo-4-hydroxybenzonitrile (Ioxynil) | Spinacia oleracea | 0.1 - 1.0 |

| 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil) | Spinacia oleracea | 0.5 - 5.0 |

| this compound | Spinacia oleracea | Data not available |

Experimental Protocols

Anti-HIV-1 Activity Assay (Cell-based)

Objective: To determine the half-maximal effective concentration (EC50) of a test compound against HIV-1 replication in a cell-based assay.

Materials:

-

MT-4 cells (or other suitable human T-cell line)

-

HIV-1 laboratory strain (e.g., IIIB or NL4-3)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

Test compound (dissolved in DMSO) and control drug (e.g., a known NNRTI)

-

96-well microtiter plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solybilizing agent (e.g., acidified isopropanol)

-

Plate reader

Procedure:

-

Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of the test compound and control drug in culture medium. Add 100 µL of each dilution to the appropriate wells. Include wells with cells and medium only (cell control) and cells with virus but no compound (virus control).

-

Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Add 100 µL of the solubilizing agent to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls.

-

Determine the EC50 value by plotting the percentage of protection against the compound concentration and fitting the data to a dose-response curve.

Photosystem II Inhibition Assay (Spinach Chloroplasts)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the photosynthetic electron transport in isolated spinach chloroplasts.

Materials:

-

Fresh spinach leaves

-

Isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 0.1% BSA)

-

Assay buffer (e.g., 0.1 M sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂)

-

2,6-Dichlorophenolindophenol (DCPIP) solution

-

Test compound (dissolved in a suitable solvent like ethanol or DMSO)

-

Spectrophotometer with a light source

Procedure:

-

Chloroplast Isolation: Homogenize fresh spinach leaves in ice-cold isolation buffer. Filter the homogenate through several layers of cheesecloth and centrifuge the filtrate at low speed to pellet the chloroplasts. Resuspend the chloroplast pellet in a small volume of assay buffer. Determine the chlorophyll concentration.

-

Assay: In a cuvette, mix the assay buffer, DCPIP solution, and the isolated chloroplasts (to a final chlorophyll concentration of ~10-20 µg/mL).

-

Add various concentrations of the test compound to the cuvettes. Include a control cuvette with no compound.

-

Place the cuvette in the spectrophotometer and illuminate it with a strong light source.

-

Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.

-

Calculate the rate of DCPIP photoreduction for each compound concentration.

-

Determine the percentage of inhibition of the electron transport rate for each concentration relative to the control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a promising chemical entity with significant potential for further investigation in the fields of antiviral drug discovery and herbicide development. Its utility as a synthetic intermediate for HIV-1 NNRTIs is supported by the known activity of structurally related compounds. Similarly, its structural features align with those of known Photosystem II-inhibiting herbicides. While direct quantitative biological data for this specific compound is currently limited, the detailed experimental protocols provided in this guide offer a clear path for its evaluation. Further research, including the synthesis of derivatives and comprehensive biological screening, is warranted to fully elucidate the potential of this compound in these critical areas of scientific and industrial development.

References

"4-Hydroxy-2,5-dimethylbenzonitrile" physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Hydroxy-2,5-dimethylbenzonitrile (CAS No: 85223-94-5), a substituted aromatic nitrile. This document collates available data on its structural and physicochemical properties, spectral information, and synthetic methodologies. While direct experimental data for some properties of this specific isomer are limited, this guide also presents information on closely related isomers to provide a comparative context. This guide is intended to be a valuable resource for professionals in chemical research and drug development, facilitating a deeper understanding of this compound's characteristics.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 85223-94-5 | [1][2][3] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Boiling Point | 311.0 ± 30.0 °C (Predicted) | |

| Density | 1.13 g/cm³ (Predicted) | |

| Flash Point | 141.9 °C (Predicted) | |

| Refractive Index | 1.563 (Predicted) | |

| Melting Point | Data not available | [1] |

Note: For the isomer 4-Hydroxy-3,5-dimethylbenzonitrile (CAS 4198-90-7), the melting point is reported as 123-127 °C.[4]

Solubility

Qualitative assessments indicate that this compound is soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[5] Its solubility in water is limited, though the presence of the hydroxyl group allows for some degree of aqueous solubility through hydrogen bonding.[5] Quantitative solubility data is not currently available in the literature.

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound confirms the presence of its key functional groups.[6] The spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. A sharp absorption band around 2220-2260 cm⁻¹ is indicative of the C≡N stretching of the nitrile group. The aromatic C-H and C=C stretching vibrations would appear in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

While detailed experimental mass spectrometry data is not widely published, predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated. These predictions are useful for identifying the compound in mass spectrometric analyses.

Synthesis and Reactivity

Synthetic Approaches

A common method for the synthesis of aromatic nitriles is the dehydration of the corresponding aldoxime. One potential synthetic route to this compound starts from 2,5-dimethylphenol.[6][8] This would likely involve formylation of the phenol to introduce an aldehyde group, followed by conversion to the oxime and subsequent dehydration to the nitrile.

A general one-pot synthesis for converting aldehydes to nitriles using hydroxylamine hydrochloride in the presence of a catalyst like ferrous sulfate in DMF has been described and could be adapted for the synthesis of this compound from 4-hydroxy-2,5-dimethylbenzaldehyde.[5]

General Experimental Protocol: One-Pot Synthesis of Nitriles from Aldehydes

This protocol is a general guideline and would require optimization for the specific synthesis of this compound.

-

Materials:

-

4-Hydroxy-2,5-dimethylbenzaldehyde

-

Hydroxylamine hydrochloride

-

Anhydrous ferrous sulfate (or another suitable catalyst)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

-

Procedure:

-

Dissolve 4-hydroxy-2,5-dimethylbenzaldehyde and hydroxylamine hydrochloride in DMF in a round-bottom flask equipped with a reflux condenser.

-

Add the catalyst to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Diagram 1: General Workflow for One-Pot Nitrile Synthesis

References

- 1. 85223-94-5|this compound|BLD Pharm [bldpharm.com]

- 2. ivychem.com [ivychem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 3,5-二甲基-4-羟基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Hydroxy-3,5-dimethylbenzonitrile | 4198-90-7 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydroxy-2,5-dimethylbenzonitrile via the Sandmeyer Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 4-Hydroxy-2,5-dimethylbenzonitrile, a valuable building block in medicinal chemistry and organic synthesis. The protocol details the conversion of 4-amino-2,5-dimethylphenol to the target nitrile via a two-step Sandmeyer reaction, a classic and reliable method for the introduction of a cyano group onto an aromatic ring.[1][2][3][4]

The Sandmeyer reaction involves the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a nucleophile, in this case, a cyanide ion, catalyzed by a copper(I) salt.[1][5][6] This method is widely applicable and allows for the synthesis of a variety of aryl nitriles.[2][7][8]

Reaction Scheme

The overall reaction scheme is as follows:

-

Diazotization: 4-amino-2,5-dimethylphenol is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.

-

Cyanation (Sandmeyer Reaction): The diazonium salt is then reacted with a copper(I) cyanide solution to yield this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with this synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Notes |

| Starting Material | 4-amino-2,5-dimethylphenol | --- |

| Reagents | Sodium Nitrite (NaNO₂) | Used for diazotization.[5][6] |

| Hydrochloric Acid (HCl) | Used to form nitrous acid and maintain an acidic medium. | |

| Copper(I) Cyanide (CuCN) | Catalyst and cyanide source for the Sandmeyer reaction.[3][5] | |

| Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Additional cyanide source.[2] | |

| Solvent | Water, Toluene | Water for the diazotization and a two-phase system for the Sandmeyer reaction is common. |

| Reaction Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt.[8] |

| Reaction Time | 2 - 4 hours | Includes both the diazotization and Sandmeyer steps. |

| Typical Yield | 60 - 80% | Yields are highly dependent on careful temperature control and the purity of reagents. |

| Product Purity | >95% | Achievable after appropriate work-up and purification (e.g., recrystallization or chromatography). |

| Melting Point | 178-181 °C | Literature value for this compound. |

Detailed Experimental Protocol

Materials and Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

-

Rotary evaporator

-

Fume hood

Reagents:

-

4-amino-2,5-dimethylphenol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Toluene

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Distilled water

Procedure:

Step 1: Diazotization of 4-amino-2,5-dimethylphenol

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-amino-2,5-dimethylphenol (1 equivalent) in a mixture of concentrated hydrochloric acid (3 equivalents) and water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine solution via the dropping funnel. The rate of addition should be controlled to maintain the temperature between 0 and 5 °C.

-

After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Sandmeyer Cyanation Reaction

-

In a separate large flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium or potassium cyanide (1.2 equivalents) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Cool the cyanide solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred cyanide solution. The addition should be done portion-wise to control the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat it to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with toluene or another suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel to afford pure this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: Synthesis of 4-Hydroxy-2,5-dimethylbenzonitrile via the Rosenmund-von Braun Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aryl nitriles are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The cyano group's versatility allows for its conversion into various functional groups, including carboxylic acids, amines, and tetrazoles. The Rosenmund-von Braun reaction is a classical and effective method for the synthesis of aryl nitriles from aryl halides, utilizing copper(I) cyanide.[1][2][3] This application note provides a detailed protocol for the synthesis of 4-Hydroxy-2,5-dimethylbenzonitrile, a potentially valuable building block in medicinal chemistry and materials science, using the Rosenmund-von Braun reaction.

Reaction Overview

The Rosenmund-von Braun reaction involves the nucleophilic substitution of an aryl halide with a cyanide anion, facilitated by a copper(I) salt.[1][2] The traditional reaction conditions often require high temperatures (150-250 °C) and polar aprotic solvents like DMF, DMAc, or NMP.[4][5]

Starting Material: The synthesis commences with a halogenated derivative of 2,5-dimethylphenol, such as 4-bromo-2,5-dimethylphenol or 4-iodo-2,5-dimethylphenol. The choice of halide can influence reactivity, with iodides generally being more reactive than bromides.

Reaction Mechanism: The precise mechanism of the Rosenmund-von Braun reaction is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile and a copper(I) halide.[1]

Experimental Protocols

This section details the necessary protocols for the synthesis of the starting material, 4-bromo-2,5-dimethylphenol, and the subsequent Rosenmund-von Braun reaction to yield this compound.

Protocol 1: Synthesis of 4-Bromo-2,5-dimethylphenol

This protocol is adapted from standard bromination procedures for phenols.

Materials:

-

2,5-dimethylphenol

-

Dichloromethane (DCM)

-

Bromine

-

Saturated aqueous sodium sulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

Sodium sulfate

-

Ethanol

-

Water

Equipment:

-

Three-necked round-bottomed flask

-

Gas inlet and outlet

-

Rubber septum

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottomed flask equipped with a magnetic stirrer, gas inlet, and dropping funnel, dissolve 2,5-dimethylphenol in dichloromethane.

-

Cool the flask in an ice-water bath.

-

Slowly add a solution of bromine in dichloromethane via the dropping funnel over a period of 1 hour.

-

Stir the reaction mixture at 0 °C for an additional 20 minutes.

-

Quench the reaction by the slow addition of a saturated aqueous sodium sulfite solution until the orange color of the bromine disappears.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from an ethanol-water mixture to afford pure 4-bromo-2,5-dimethylphenol.

Protocol 2: Rosenmund-von Braun Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of p-hydroxybenzonitrile.[4]

Materials:

-

4-Bromo-2,5-dimethylphenol

-

Copper(I) cyanide (CuCN)

-

Dimethylacetamide (DMAc)

-

Concentrated hydrochloric acid

-

Ferric chloride (FeCl₃)

-

Ethyl ether

-

Toluene

-

Decolorizing carbon

Equipment:

-

Round-bottomed flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Vacuum distillation setup

-

Separatory funnel

-

Beakers and flasks

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2,5-dimethylphenol, copper(I) cyanide (1.2-1.5 equivalents), and dimethylacetamide.

-

Heat the mixture to reflux (approximately 170 °C) and maintain for 4-6 hours.

-

After the reaction is complete, allow the mixture to cool slightly and remove the dimethylacetamide by vacuum distillation.

-

To the viscous residue, add a mixture of concentrated hydrochloric acid and water and stir vigorously for 30 minutes.

-

Add a solution of ferric chloride in water to the mixture and heat at 85-90 °C for 45 minutes to decompose the copper complex.

-

Cool the solution and extract the product with several portions of ethyl ether.

-

Combine the organic extracts, wash with water, and treat with decolorizing carbon.

-

Filter the solution and concentrate to dryness.

-

Recrystallize the crude product from a suitable solvent such as toluene to yield pure this compound.

Data Presentation

The following table summarizes typical reaction conditions for the Rosenmund-von Braun reaction of substituted aryl halides, providing a basis for comparison and optimization.